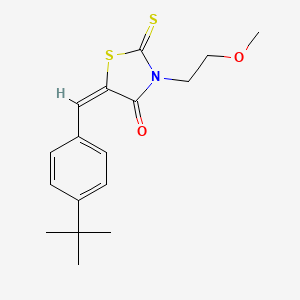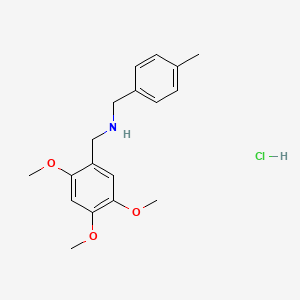![molecular formula C18H12BrNO3 B5310649 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol, also known as BRQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and material science. BRQ is a fluorescent molecule that exhibits strong absorption and emission properties, making it an ideal candidate for a variety of applications.
科学的研究の応用
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has a wide range of scientific research applications due to its unique properties. It has been used as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron. 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has also been used as a sensor for detecting nitric oxide and hydrogen sulfide. In addition, 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been used as a photosensitizer for photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizer and kill cancer cells.
作用機序
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol acts as a chelator, meaning it binds to metal ions and forms a complex. The metal-2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol complex exhibits strong fluorescence, which can be used to detect the presence of metal ions. 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol also has the ability to generate reactive oxygen species (ROS) when exposed to light, which can be used for photodynamic therapy.
Biochemical and Physiological Effects
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been shown to have antibacterial and antifungal properties, which can be used to treat infections.
実験室実験の利点と制限
One advantage of using 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol in lab experiments is its strong absorption and emission properties, which make it an ideal fluorescent probe. However, one limitation is that 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is sensitive to pH, and its fluorescence properties can be affected by changes in pH.
将来の方向性
There are many future directions for research on 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One direction is to explore its potential as a photosensitizer for photodynamic therapy. Another direction is to investigate its potential as a sensor for detecting other molecules, such as oxygen and glucose. Additionally, research could be done to optimize the synthesis method of 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol and improve its stability and fluorescence properties.
合成法
The synthesis of 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol involves the reaction of 8-hydroxyquinoline with 6-bromo-1,3-benzodioxole in the presence of a palladium catalyst. The reaction yields a yellow-orange powder, which is purified by column chromatography. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-14-9-17-16(22-10-23-17)8-12(14)5-7-13-6-4-11-2-1-3-15(21)18(11)20-13/h1-9,21H,10H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZPGWVNYIRDI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5310591.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)

![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)